REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([O:11][C:12]([F:15])([F:14])[F:13])[CH:5]=1)([O-])=O.[Cl-].N.C(O)C>O>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([O:11][C:12]([F:13])([F:14])[F:15])[CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
223 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)O)OC(F)(F)F
|
Name
|
reduced iron
|
Quantity
|
224 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
ammonia chloride
|
Quantity
|
321 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at this temperature for 1.5 h until the solution
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
naturally cooled
|
Type
|
FILTRATION
|
Details
|
filtered under reduced pressure
|
Type
|
WASH
|
Details
|
the filter cake was washed with 10 mL of ethyl acetate
|
Type
|
ADDITION
|
Details
|
20 mL of water and 20 mL of ethyl acetate were added to the filtrate
|
Type
|
CUSTOM
|
Details
|
The organic layer was isolated
|
Type
|
EXTRACTION
|
Details
|
the water layer was extracted with 20 mL×2 of ethyl acetate
|
Type
|
WASH
|
Details
|
successively washed with 50 mL of water and 50 mL of saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anh. MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1)O)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 144 mg | |
YIELD: PERCENTYIELD | 74.4% | |
YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |